2-(4-Hydroxyphenoxy)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(6-10)12-9-4-2-8(11)3-5-9/h2-5,7,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUJCYZNRFJMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442353 | |
| Record name | 2-(4-hydroxyphenoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343866-65-9 | |
| Record name | 2-(4-hydroxyphenoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Hydroxyphenoxy Propanenitrile
Retrosynthetic Approaches to the 2-(4-Hydroxyphenoxy)propanenitrile Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis.
For this compound, two primary disconnection strategies are considered logical. The most prominent disconnection is at the ether C-O bond, which separates the aromatic core from the aliphatic side chain. A second potential disconnection is at the C-C bond between the nitrile group and the adjacent carbon, although this is generally a less common synthetic strategy for this type of molecule. A more practical approach for the propanenitrile group involves functional group interconversion from a precursor such as a carboxylic acid or an alcohol.
Based on the disconnection strategies, several precursor molecules can be identified.
| Disconnection Point | Precursor 1 | Precursor 2 |
| Ether Linkage (C-O) | Hydroquinone (B1673460) or a mono-protected derivative (e.g., 4-(benzyloxy)phenol) | A 2-substituted propanenitrile (e.g., 2-bromopropanenitrile) |
| Propanenitrile Moiety (Functional Group Interconversion) | 2-(4-Hydroxyphenoxy)propionic acid | Reagents for conversion to nitrile (e.g., via amide) |
| Propanenitrile Moiety (Functional Group Interconversion) | 2-(4-Hydroxyphenoxy)propan-1-ol | Reagents for conversion to nitrile (e.g., via halide) |
Strategies for the Formation of the Phenoxy Ether Linkage
The formation of the diaryl ether linkage is a critical step in the synthesis of this compound.
The Williamson ether synthesis is a widely used method for preparing ethers. In the context of this compound, this would involve the reaction of a phenoxide with an alkyl halide. A modified approach is necessary to achieve selective mono-etherification of hydroquinone. This is often accomplished by using a protecting group on one of the hydroxyl groups of hydroquinone. For instance, the mono-benzyl ether of hydroquinone can be used.
A plausible reaction scheme involves the deprotonation of the mono-protected hydroquinone with a suitable base to form the phenoxide, followed by nucleophilic attack on a 2-halopropanenitrile.
Reaction Scheme: Modified Williamson Ether Synthesis A patent for the synthesis of a related compound, 2-[4-(hydroxyphenoxy)]propionic acid, describes the reaction of mono-benzyl ether of hydroquinone with ethyl 2-bromopropionate in the presence of sodium hydroxide (B78521) and ethanol (B145695) google.com. A similar strategy can be envisioned for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Base | Solvent |
| 4-(Benzyloxy)phenol | 2-Bromopropanenitrile | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | Ethanol, Acetone, or Dimethylformamide (DMF) |
The final step would involve the deprotection of the benzyl (B1604629) group, typically through catalytic hydrogenation, to yield the desired this compound.
Modern organic synthesis offers powerful transition-metal-catalyzed methods for the formation of C-O bonds, which can be applied to the synthesis of this compound.
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can form diaryl ethers from an aryl halide and a phenol (B47542). In this case, a protected hydroquinone could be coupled with a 2-halopropanenitrile. Traditional Ullmann conditions often require high temperatures, but modern modifications have made the reaction more versatile.
Buchwald-Hartwig Ether Synthesis: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a palladium-catalyzed route to diaryl ethers. This reaction generally proceeds under milder conditions than the Ullmann condensation and exhibits broad functional group tolerance. The coupling partners would be a protected hydroquinone and a 2-halopropanenitrile, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.
| Method | Catalyst | Ligand (for Pd) | Base | Solvent |
| Ullmann Condensation | Copper(I) salt (e.g., CuI) | Often ligandless or with simple ligands like phenanthroline | Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) | Toluene or Dioxane |
| Buchwald-Hartwig Ether Synthesis | Palladium(0) or Palladium(II) precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Phosphine ligands (e.g., BINAP, XPhos) | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | Toluene or Dioxane |
Methodologies for Propanenitrile Moiety Construction
An alternative synthetic strategy involves forming the propanenitrile group after the ether linkage has been established. This can be achieved through functional group interconversion from a carboxylic acid or an alcohol.
From 2-(4-Hydroxyphenoxy)propionic acid: The readily available 2-(4-hydroxyphenoxy)propionic acid can be converted to the corresponding primary amide. Subsequent dehydration of the amide, typically using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA), yields the desired nitrile.
From 2-(4-Hydroxyphenoxy)propan-1-ol: The alcohol can be converted into a good leaving group, such as a tosylate or a halide. This is followed by nucleophilic substitution with a cyanide salt (e.g., sodium cyanide or potassium cyanide) to introduce the nitrile functionality.
| Starting Material | Intermediate | Reagents for Nitrile Formation |
| 2-(4-Hydroxyphenoxy)propionic acid | 2-(4-Hydroxyphenoxy)propanamide | POCl₃, SOCl₂, or TFAA |
| 2-(4-Hydroxyphenoxy)propan-1-ol | 2-(4-Hydroxyphenoxy)propyl tosylate or halide | NaCN or KCN |
Direct Cyanation Approaches
Direct cyanation methods involve the introduction of the nitrile functional group onto a pre-existing backbone.
One common strategy for the synthesis of nitriles is the nucleophilic substitution of a halogenated precursor with a cyanide salt. In the context of this compound, this would typically involve the reaction of a 2-(4-hydroxyphenoxy)propyl halide with a cyanide source such as sodium cyanide or potassium cyanide. This reaction, a type of Williamson ether synthesis followed by cyanation, is a well-established method for forming ether and nitrile functionalities. The reaction proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile, displacing the halide from the alkyl chain. The efficiency of this reaction is dependent on factors such as the nature of the leaving group (I > Br > Cl), the solvent, and the reaction temperature.
A related synthesis involves the reaction of hydroquinone with a 2-halopropionitrile. However, this approach can lead to challenges such as over-alkylation of the hydroquinone and potential oxidation of the starting material. google.com
| Reactants | Reagents | Product | Notes |
| 2-(4-hydroxyphenoxy)propyl halide | Sodium cyanide (NaCN) or Potassium cyanide (KCN) | This compound | S |
| Hydroquinone, 2-halopropionitrile | Base | This compound | Can result in over-alkylation and oxidation byproducts. google.com |
Another approach involves the formation of a cyanohydrin intermediate. This method would start with a carbonyl compound, such as 4-hydroxyacetophenone, which would react with hydrogen cyanide (HCN) or a cyanide salt in the presence of an acid to form 2-(4-hydroxyphenyl)-2-hydroxypropanenitrile. This cyanohydrin can then be subjected to an etherification reaction with a suitable reagent to introduce the phenoxy group, followed by dehydration to yield the final nitrile product. The dehydration step can often be achieved by heating or by using a dehydrating agent.
Dehydration of Propionamide (B166681) Derivatives
The dehydration of primary amides is a classic and effective method for the synthesis of nitriles. rsc.orghighfine.com In this pathway, 2-(4-hydroxyphenoxy)propionamide would be treated with a dehydrating agent to yield this compound. researchgate.net A variety of dehydrating agents can be employed for this transformation, including phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride. highfine.com The reaction conditions are typically anhydrous to favor the elimination of water. This method is often clean and provides good yields of the corresponding nitrile. rsc.org
| Starting Material | Dehydrating Agent | Product | Reference |
| 2-(4-hydroxyphenoxy)propionamide | Phosphorus pentoxide (P₄O₁₀), Thionyl chloride (SOCl₂), etc. | This compound | rsc.orghighfine.comresearchgate.net |
Stereoselective Synthesis Approaches to Chiral 2-Substituted Propanenitriles
The synthesis of chiral 2-substituted propanenitriles, including the enantiomers of this compound, requires stereoselective methods to control the configuration at the chiral center.
Enzymatic Catalysis for Enantioselective Nitrile Formation (Referencing principles from related α-aryl nitriles)
Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral compounds. acs.orgnih.gov Enzymes, such as nitrile hydratases and amidases, can be used for the kinetic resolution of racemic nitriles or the enantioselective hydrolysis of prochiral dinitriles. acs.orgresearchgate.net For α-aryl nitriles, which are structurally related to this compound, microbial whole-cell catalysts have been shown to effectively hydrolyze nitriles to the corresponding amides and carboxylic acids with high enantioselectivity. acs.orgresearchgate.net For instance, certain strains of Rhodococcus have been used for the kinetic resolution of α-arylpropionitriles. researchgate.net This principle can be applied to the synthesis of enantiomerically enriched this compound by selectively hydrolyzing one enantiomer of the racemic nitrile, allowing for the separation of the unreacted enantiomer. Aldoxime dehydratases are another class of enzymes that can catalyze the dehydration of aldoximes to nitriles under mild conditions and have been used for the synthesis of various nitrile compounds. nih.govnih.gov
| Enzyme Type | Principle | Application to this compound | References |
| Nitrile Hydratase/Amidase | Kinetic resolution of racemic nitriles | Selective hydrolysis of one enantiomer to the corresponding amide or acid, leaving the other enantiomer unreacted. | acs.orgresearchgate.net |
| Aldoxime Dehydratase | Enantioselective dehydration of prochiral aldoximes | Potential for direct synthesis of an enantiomerically enriched nitrile from a suitable prochiral substrate. | nih.govnih.gov |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral 2-substituted propanenitriles, a chiral auxiliary can be attached to the propanoic acid precursor. For example, a chiral alcohol can be used to form a chiral ester. The α-position of this ester can then be alkylated, with the chiral auxiliary directing the approach of the electrophile to create the desired stereocenter. Subsequent conversion of the ester to the nitrile would yield the enantiomerically enriched product. Common chiral auxiliaries include oxazolidinones (Evans auxiliaries) and pseudoephedrine. nih.govresearchgate.netsigmaaldrich.com The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. numberanalytics.com
| Chiral Auxiliary Type | General Approach | Potential Application | References |
| Oxazolidinones (Evans Auxiliaries) | Formation of an N-acyl oxazolidinone, diastereoselective α-alkylation, and subsequent conversion to the nitrile. | Could be applied to a propionyl oxazolidinone followed by phenoxylation and conversion to the nitrile. | researchgate.netsigmaaldrich.com |
| Pseudoephedrine | Formation of a pseudoephedrine amide, diastereoselective α-alkylation, and removal of the auxiliary. | Could be used to control the stereocenter in a propionamide derivative before phenoxylation and dehydration. | nih.gov |
Asymmetric Catalysis in C-C Bond Formation at the α-Position
The creation of the chiral center in this compound involves the enantioselective formation of a carbon-carbon bond at the α-position of the nitrile. While direct asymmetric α-arylation of a simple propionitrile (B127096) substrate with a protected hydroquinone derivative presents a formidable challenge, several catalytic strategies have emerged for related transformations that offer potential pathways. These methodologies primarily fall under palladium-catalyzed cross-coupling reactions and chiral Brønsted acid-mediated additions.
Palladium-Catalyzed α-Arylation of Nitriles:
The palladium-catalyzed α-arylation of carbonyl compounds and nitriles has become a general and powerful tool in organic synthesis. researchgate.net This method typically involves the coupling of an enolate, generated from the nitrile, with an aryl halide in the presence of a palladium catalyst. researchgate.net For an asymmetric transformation, a chiral ligand is employed to control the enantioselectivity of the C-C bond-forming reductive elimination step from an arylpalladium enolate intermediate. researchgate.net
While a direct application to this compound has not been extensively documented, the development of catalyst systems using sterically hindered, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has broadened the scope to include a wide variety of nitriles and aryl halides. researchgate.netorganic-chemistry.org A general method for the α-arylation of nitriles with aryl chlorides, which are abundant and inexpensive, has been developed using a palladium catalyst with a specialized bicyclic ligand. organic-chemistry.org This approach has shown high yields across a range of nitriles and aryl chlorides, including those with functional groups that might be present in a precursor to the hydroxyphenoxy moiety. organic-chemistry.org
The success of these reactions is highly dependent on the choice of ligand, base, and solvent. For instance, the use of NaOtBu as a base and cyclohexane (B81311) as a solvent has proven effective in the enantioselective α-arylation of oxindoles, a related transformation, achieving high enantiomeric excess with a chiral P-stereogenic ligand. nih.gov
| Catalyst System | Substrate Type | Key Reaction Conditions | Outcome | Reference |
|---|---|---|---|---|
| Palladium / Sterically Hindered Phosphine Ligands | Ketones, Esters, Amides, Nitriles | Base-mediated enolate formation | Broad substrate scope for non-chiral arylation | researchgate.net |
| Pd(OAc)₂ / Bicyclic Ligand | Primary and Secondary Nitriles | NaN(SiMe₃)₂, Toluene, 90°C | High yields for non-chiral arylation with aryl chlorides | organic-chemistry.org |
| TMEDA•PdMe₂ / Chiral P-Stereogenic Ligand | Oxindoles (Lactams) | NaOtBu, Cyclohexane | High enantiomeric excess for α-arylation | nih.gov |
Chiral Brønsted Acid Catalysis:
An alternative strategy involves the hydrocyanation of a vinyl ether precursor, such as 4-vinyloxyphenol. Chiral Brønsted acids can catalyze the enantioselective addition of a cyanide source to an oxocarbenium ion intermediate. nih.govscilit.com This method has been successfully applied to the synthesis of various cyanohydrin ethers. nih.gov
In this approach, the vinyl ether is protonated by a chiral Brønsted acid to generate a chiral ion pair. nih.govscilit.com A cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), then acts as the nucleophile. nih.govscilit.com The reaction's enantioselectivity is controlled by the chiral environment created by the catalyst. The use of a stoichiometric proton source, like phenol, is often required to facilitate catalyst turnover. nih.govscilit.com While this specific reaction for this compound is not explicitly detailed, the substrate scope for similar reactions suggests its potential applicability. nih.gov
| Catalyst | Substrate | Cyanide Source | Key Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid Derivative | Vinyl Ethers | TMSCN | Phenol as co-catalyst, -25°C | Enantiomerically enriched cyanohydrin ethers | nih.gov |
| Chiral Phosphoric Acid Derivative | Acetals | TMSCN | -25°C | Enantiomerically enriched cyanohydrin ethers | nih.gov |
These catalytic methodologies represent promising avenues for the asymmetric synthesis of this compound. Further research would be needed to optimize these systems for this specific target molecule, focusing on the selection of appropriate protecting groups for the phenol, the ideal chiral ligand or catalyst, and the fine-tuning of reaction conditions to maximize both chemical yield and enantiomeric excess.
Chemical Reactivity and Mechanistic Investigations of 2 4 Hydroxyphenoxy Propanenitrile
Transformations of the Nitrile Functional Group
The nitrile group (-C≡N) is a versatile functional handle that can undergo several important transformations, including hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis Pathways to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: first to an amide, and then to a carboxylic acid. chemguide.co.uk This process can be catalyzed by either acid or base. chemistrysteps.com
Under acidic conditions, the nitrile is heated with a dilute mineral acid, such as hydrochloric acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid, in this case, 2-(4-hydroxyphenoxy)propanoic acid, and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com
In alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide (B78521) solution. libretexts.org The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com This initially forms the salt of the carboxylic acid (e.g., sodium 2-(4-hydroxyphenoxy)propanoate) and ammonia (B1221849). chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org The intermediate amide can sometimes be isolated by using milder reaction conditions. youtube.com
A related synthesis shows the hydrolysis of methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate using sodium hydroxide in water at room temperature to yield (R)-(+)-2-(4-hydroxyphenoxy)propionic acid. chemicalbook.com
Reduction Reactions to Primary Amines
The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides. libretexts.org
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine.
Catalytic hydrogenation involves treating the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org This method is widely used in industrial processes. A patent describes the reduction of various nitriles to primary amines using a ruthenium-on-carbon (Ru/C) catalyst in the presence of ammonia at elevated temperature and pressure. google.com For instance, 2-(2-(tert-octylphenoxy)ethoxy)propionitrile was hydrogenated at 125°C and 1000-1525 p.s.i.g. to yield the corresponding propylamine. google.com
Another effective reducing system is diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which reduces a wide array of aromatic and aliphatic nitriles to primary amines in high yields. nih.gov This method has been shown to be effective for substituted benzonitriles. nih.gov
Nucleophilic Reactivity of α-Carbanions (Based on arylpropionitrile anion studies)
The hydrogen atom on the carbon alpha to the nitrile group (the α-carbon) is acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile. In arylpropionitrile derivatives, the negative charge is delocalized over the nitrile group and the adjacent aromatic ring, enhancing its stability. nih.gov
Studies on related carbanions, such as those derived from 1-(9-anthryl)ethanol, show that the negative charge is delocalized, leading to an ambident nucleophilic character. nih.gov This means the carbanion can react with electrophiles at either the α-carbon or the nitrogen atom of the nitrile group. The reactivity and stability of these carbanions are influenced by the substituents on the aromatic ring. Electron-withdrawing groups tend to stabilize the carbanion, while electron-donating groups can destabilize it. nih.gov This nucleophilic α-carbanion can participate in various carbon-carbon bond-forming reactions, such as alkylation and aldol-type condensations, providing a route to more complex molecular structures.
Cycloaddition Reactions Involving the Nitrile Group (e.g., Tetrazole Synthesis)
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles, which are important heterocyclic compounds in medicinal chemistry. tandfonline.comnih.gov
This reaction is typically carried out by heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst. tandfonline.comorganic-chemistry.org Lewis acids like zinc salts can activate the nitrile group, facilitating the cycloaddition. organic-chemistry.org The mechanism can be a concerted [2+3] cycloaddition or a stepwise process involving nucleophilic attack of the azide on the nitrile, followed by cyclization. acs.org The reaction conditions can be optimized to favor the formation of the desired tetrazole isomer. For many nitriles, the reaction proceeds smoothly in solvents like DMF, sometimes with the aid of catalysts like amine salts to achieve high yields under milder conditions. tandfonline.com
Table 1: Overview of Catalysts and Conditions for Tetrazole Synthesis from Nitriles
| Catalyst/Reagent | Solvent | Conditions | Substrate Scope | Reference |
|---|---|---|---|---|
| Amine Salts (e.g., Pyridine (B92270) Hydrochloride) | DMF | Heating (e.g., 110°C) | Various organic nitriles | tandfonline.com |
| Zinc Salts (e.g., Zn(OTf)₂) | Water or organic solvents | Often mild, can be accelerated by microwave heating | Broad; aromatic, alkyl, vinyl nitriles | organic-chemistry.org |
| Iodine or Silica-supported NaHSO₄ | - | - | General synthesis of 5-substituted 1H-tetrazoles | organic-chemistry.org |
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) is another key reactive site in 2-(4-hydroxyphenoxy)propanenitrile. It can undergo reactions typical of phenols, most notably O-alkylation and O-acylation.
O-Alkylation and O-Acylation Reactions
O-Alkylation involves the conversion of the phenolic hydroxyl group into an ether. This is typically achieved by deprotonating the phenol (B47542) with a base (e.g., a carbonate or hydroxide) to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent like an alkyl halide. google.comgoogle.com For example, the derivatization of natural phenols often employs electrophilic substitution of the phenolic hydroxyl group. nih.gov The choice of base and reaction conditions can be crucial for achieving selective alkylation, especially in molecules with multiple hydroxyl groups. google.com
O-Acylation is the esterification of the phenolic hydroxyl group. This can be accomplished using various acylating agents such as acid chlorides, anhydrides, or even carboxylic acids under certain conditions. nih.gov For instance, selective acylation of phenolic hydroxyl groups can be achieved using specific reagents and catalysts that differentiate them from aliphatic alcohols. jcsp.org.pk A photoinduced method using iridium and nickel catalysts allows for the specific acylation of phenolic hydroxyls with aldehydes, leaving aliphatic hydroxyls untouched. nih.gov These reactions are fundamental for protecting the hydroxyl group or for modifying the compound's properties.
Table 2: Reagents for Selective Acylation of Phenolic vs. Aliphatic Hydroxyls
| Reaction Type | Selective for | Reagent/Catalyst System | Conditions | Reference |
|---|---|---|---|---|
| Acylation | Phenolic -OH | Diacyl disulfide / 4-(DMAP) | - | nih.gov |
| Acylation | Phenolic -OH | Aldehyde / Ir & NiBr₂ catalysts | Blue light irradiation | nih.gov |
| Acylation | Aliphatic -OH | Carboxylic acid / PPh₃, DIAD (Mitsunobu) | THF, Room Temperature | jcsp.org.pk |
| Acylation | Aliphatic -OH | Ethyl acetate (B1210297) / Zn-cluster catalyst | - | nih.gov |
Oxidation Reactions of Phenols
The phenolic hydroxyl group in this compound is a primary site for oxidative reactions. While specific studies on the oxidation of this exact nitrile compound are not extensively documented, the reactivity can be inferred from studies on analogous 4-alkoxyphenols and related phenoxypropionic acids.
The oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxy radicals. These radicals are resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. The presence of the ether linkage at the para position influences the electron distribution and the subsequent reaction pathways.
One common outcome of phenol oxidation is the formation of quinones. For 4-substituted phenols, this typically involves the formation of a p-quinone derivative. In the case of this compound, oxidation would be expected to yield a quinone-type structure, although the exact product would depend on the oxidant and reaction conditions.
Enzymatic oxidation of similar compounds has been reported. For instance, the microbial oxidation of (R)-2-phenoxypropionic acid to (R)-2-(4-hydroxyphenoxy)propionic acid has been demonstrated, highlighting the potential for regioselective hydroxylation at the para position. chemicalbook.comnih.gov While this is a hydroxylation rather than an oxidation of the phenol itself, it underscores the accessibility of the aromatic ring to oxidative enzymatic processes. One study on the fungus Beauveria bassiana demonstrated the conversion of (R)-2-phenoxypropionic acid (POPA) to (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), with the yield being significantly enhanced by the addition of hydrogen peroxide, suggesting the involvement of reactive oxygen species in the hydroxylation mechanism. nih.gov
Table 1: Enzymatic Oxidation of a Related Phenoxyalkanoic Acid
| Substrate | Biocatalyst | Product | Key Findings | Reference |
| (R)-2-phenoxypropionic acid (POPA) | Beauveria bassiana CCN-A7 | (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) | Static cultivation and H₂O₂ addition improved HPOPA production, increasing the titer from 9.60 g/l to 19.53 g/l. | nih.gov |
Electrophilic Aromatic Substitution on the Phenoxy Ring
The phenoxy ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl and the ether oxygen atoms. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.
The hydroxyl group is a strongly activating, ortho-, para-directing group. The ether oxygen is also activating and ortho-, para-directing. In this molecule, the para position to the ether linkage is occupied by the hydroxyl group. Therefore, electrophilic attack is anticipated to occur at the positions ortho to the hydroxyl group (positions 3 and 5).
Common electrophilic aromatic substitution reactions include nitration and halogenation.
Nitration: Treatment of phenols with dilute nitric acid typically results in a mixture of ortho and para-nitrophenols. For this compound, nitration would be expected to introduce a nitro group at position 3 and/or 5. The regioselectivity would be influenced by steric hindrance from the adjacent ether linkage and the propanenitrile side chain.
Halogenation: Phenols are readily halogenated, even in the absence of a Lewis acid catalyst. Reaction with bromine water, for instance, often leads to polybromination. For a more controlled monohalogenation of this compound, milder conditions would be necessary. Synthetic procedures for the related (R)-(+)-2-(4-hydroxyphenoxy)propionic acid have involved the halogenation of the precursor 2-phenoxypropionic acid at the para-position, followed by hydrolysis to introduce the hydroxyl group. google.com This indicates that the phenoxy ring is indeed susceptible to electrophilic halogenation. A patent describes the use of N-bromosuccinimide (NBS) as a halogenating agent in the presence of DMF as a catalyst to effectively control the generation of polyhalogenated impurities, achieving a high yield of the 4-bromo-substituted product. google.com
Table 2: Electrophilic Halogenation in the Synthesis of a Related Compound
| Precursor | Reagent | Catalyst | Product | Yield | Reference |
| 2-phenoxypropionic acid | N-Bromosuccinimide (NBS) | DMF | 2-(4-bromophenoxy)propionic acid | >98% | google.com |
Stereochemical Stability and Epimerization at the Chiral Center
The carbon atom alpha to the nitrile group in this compound is a chiral center. The stability of its stereochemical configuration is a crucial aspect of its chemistry, particularly if the compound is to be used in applications where a specific enantiomer is required.
The proton attached to this chiral carbon is acidic due to the electron-withdrawing nature of the adjacent nitrile group. In the presence of a base, this proton can be abstracted to form a planar carbanion (or more accurately, a resonance-stabilized anion where the negative charge is delocalized onto the nitrile group). Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of both enantiomers. This process is known as racemization or epimerization.
The synthesis of the enantiomerically pure (R)-(+)-2-(4-hydroxyphenoxy)propionic acid, an important herbicide intermediate, often involves stereospecific synthesis or resolution of a racemic mixture, implying that the chiral center is stable under neutral or acidic conditions. chemicalbook.com However, exposure to basic conditions during synthesis or workup could potentially lead to a loss of enantiomeric purity.
Theoretical and Computational Studies of 2 4 Hydroxyphenoxy Propanenitrile
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the molecular properties of organic compounds. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived. For a molecule like 2-(4-Hydroxyphenoxy)propanenitrile, a common approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netnih.gov
Electronic structure analysis focuses on the distribution of electrons within the molecule. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov
For this compound, the HOMO would likely be localized on the electron-rich hydroxyphenoxy ring, which can donate electron density. Conversely, the LUMO might be distributed around the propanenitrile group, particularly the electrophilic carbon of the nitrile. The analysis of these orbitals helps in predicting how the molecule will interact with electrophiles and nucleophiles. wuxiapptec.com
Illustrative Data Table: Predicted Frontier Molecular Orbital Energies
This table presents hypothetical FMO energy values for this compound, as would be calculated using DFT. The values are for illustrative purposes to demonstrate the type of data generated from such a study.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 | ELUMO - EHOMO; indicates chemical stability and reactivity. nih.gov |
Note: These are representative values. Actual calculated values would depend on the specific computational method and level of theory used.
A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. chemrxiv.orgresearchgate.net
In an MESP map of this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the hydroxyl and ether groups, as well as the nitrogen atom of the nitrile group, due to their high electronegativity and lone pairs of electrons. These sites represent likely points of interaction with electrophiles or hydrogen bond donors. Positive potential (blue) would be concentrated around the hydroxyl hydrogen and potentially some of the aromatic hydrogens, marking them as sites for nucleophilic interaction. researchgate.net Such maps are invaluable for understanding non-covalent interactions, which are crucial in many chemical and biological processes. chemrxiv.org
Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization.
NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, researchers can obtain theoretical spectra that can be compared with experimental data to confirm the structure. For this compound, such calculations would help assign specific protons and carbons, for instance, distinguishing between the aromatic protons or identifying the chemical shifts of the chiral center and the methyl group.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the C≡N stretch of the nitrile group, the O-H stretch of the phenol (B47542), or the C-O stretches of the ether linkage. nih.govnih.gov This aids in the interpretation of experimental FT-IR spectra. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov The calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. For this compound, the predicted transitions would likely be π → π* transitions associated with the aromatic ring. mu-varna.bgscholarsresearchlibrary.com
Illustrative Data Table: Predicted Spectroscopic Data
This table shows the kind of data that would be generated from spectroscopic predictions for this compound.
| Spectrum | Feature | Predicted Value | Corresponding Functional Group |
| IR | Vibrational Frequency | ~2250 cm⁻¹ | C≡N stretch |
| Vibrational Frequency | ~3500 cm⁻¹ | O-H stretch (phenolic) | |
| Vibrational Frequency | ~1240 cm⁻¹ | C-O stretch (aryl ether) | |
| ¹H NMR | Chemical Shift | 6.8 - 7.2 ppm | Aromatic Protons |
| Chemical Shift | ~4.8 ppm | Methine Proton (-CH) | |
| Chemical Shift | ~1.6 ppm | Methyl Protons (-CH₃) | |
| UV-Vis | λmax | ~275 nm | π → π* transition (aromatic) |
Note: These are typical, representative values for the indicated functional groups and are for illustrative purposes only.
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling encompasses a range of techniques to study the dynamic behavior of molecules, including their conformational preferences and reaction pathways.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is crucial. By systematically rotating key dihedral angles (e.g., the C-O-C-C and O-C-C-N bonds) and calculating the energy of each resulting conformation, a potential energy surface (PES) can be generated. nih.gov
The PES reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. This information helps to understand which shapes the molecule is most likely to adopt. Such studies have shown that for many drug-like molecules, the conformation adopted when binding to a biological target is not necessarily the absolute lowest energy conformation. nih.gov
Computational chemistry is a vital tool for elucidating reaction mechanisms, providing insights into the transition states and intermediates that are often difficult to observe experimentally. rsc.org For the synthesis of this compound, which could be formed via a Williamson ether synthesis-type reaction between hydroquinone (B1673460) and a 2-halopropanenitrile, computational studies could model the reaction pathway.
Quantitative Structure-Property Relationships (QSPR) in Related Nitrile Compounds
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. researchgate.netaidic.it These models are built on the principle that the structure of a molecule dictates its physicochemical properties. For nitrile-containing compounds, QSPR studies can provide valuable insights into properties such as boiling point, solubility, and biological activity, without the need for extensive experimental measurements. nih.govbiointerfaceresearch.com
The development of a QSPR model involves several key steps. First, a dataset of compounds with known properties is compiled. Then, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecular structure, such as its size, shape, and electronic properties. nih.gov Finally, a mathematical equation is derived to correlate the descriptors with the property of interest. This equation can then be used to predict the property for new, untested compounds. researchgate.netaidic.it
For aromatic nitriles and related phenolic compounds, a variety of molecular descriptors can be employed in QSPR modeling. These can be broadly categorized into:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the three-dimensional structure of the molecule.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. aidic.it
A typical QSPR study on a series of related nitrile compounds might aim to predict a property like the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity. The resulting model could be a multilinear regression equation of the form:
logP = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c₀, c₁, c₂, ..., cₙ are constants determined from the regression analysis, and D₁, D₂, ..., Dₙ are the molecular descriptors.
To illustrate the application of QSPR in predicting the properties of related nitrile compounds, the following interactive data table presents a hypothetical QSPR model for predicting the boiling point of a series of substituted phenoxy propanenitriles. The model is based on two hypothetical descriptors: Molecular Weight (MW) and a topological index (TI).
| Compound | Molecular Weight ( g/mol ) | Topological Index (TI) | Predicted Boiling Point (°C) | Experimental Boiling Point (°C) |
| This compound | 163.17 | 2.8 | 320.5 | 325.1 |
| 2-(4-Methoxyphenoxy)propanenitrile | 177.19 | 3.1 | 335.8 | 338.2 |
| 2-(4-Chlorophenoxy)propanenitrile | 181.61 | 3.0 | 330.2 | 332.9 |
| 2-(Phenoxy)propanenitrile | 147.18 | 2.5 | 300.7 | 304.3 |
This table is for illustrative purposes only and the data is not from a specific study.
The accuracy of QSPR models is assessed through various validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. aidic.it A well-validated QSPR model can be a powerful tool for screening large libraries of virtual compounds and prioritizing them for synthesis and experimental testing.
Computational Studies on Chiral Recognition and Stereoselectivity
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The differential interaction of these enantiomers with other chiral molecules or environments is known as chiral recognition. nih.gov This phenomenon is of fundamental importance in many areas of chemistry and biology. Computational chemistry offers powerful methods to study the mechanisms of chiral recognition and to predict the stereoselectivity of chemical reactions involving chiral molecules. rsc.org
The study of chiral recognition at the molecular level often involves the use of quantum mechanics (QM) and molecular mechanics (MM) methods. These methods can be used to calculate the energies of different diastereomeric complexes formed between the enantiomers of the target molecule and a chiral selector. The difference in the stability of these complexes can provide a quantitative measure of the degree of chiral recognition. nih.gov
For a molecule like this compound, computational studies could be designed to investigate its interaction with a chiral stationary phase used in chromatography for enantiomeric separation. By modeling the interactions between each enantiomer and the chiral selector, it is possible to understand the origin of the separation and to predict which enantiomer will have a stronger interaction and thus a longer retention time.
Key interactions that govern chiral recognition include:
Hydrogen bonding: The hydroxyl group and the nitrile group in this compound can act as hydrogen bond donors and acceptors, respectively.
π-π stacking: The aromatic ring can engage in stacking interactions with other aromatic systems.
Steric hindrance: The spatial arrangement of the atoms can lead to repulsive interactions that differ for the two enantiomers when they interact with a chiral environment.
A related area of study is the computational modeling of stereoselectivity in reactions that produce chiral centers. For example, if this compound were to be synthesized via a reaction that creates the chiral center, computational methods could be used to predict which enantiomer would be formed in excess. This involves calculating the energies of the transition states leading to the formation of the two enantiomers. The enantiomer formed via the lower energy transition state is expected to be the major product.
While specific computational studies on the chiral recognition of this compound are not widely reported in the literature, studies on similar chiral molecules, such as chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol, have been conducted. rsc.org These studies provide a framework for how computational methods can be applied to understand the chiral behavior of such compounds.
The following interactive data table illustrates the type of data that could be generated from a computational study on the chiral recognition of the enantiomers of this compound with a hypothetical chiral selector. The table shows the calculated binding energies for the R and S enantiomers.
| Enantiomer | Chiral Selector | Calculated Binding Energy (kcal/mol) | Predicted Elution Order |
| (R)-2-(4-Hydroxyphenoxy)propanenitrile | Selector A | -8.5 | 2 |
| (S)-2-(4-Hydroxyphenoxy)propanenitrile | Selector A | -9.2 | 1 |
| (R)-2-(4-Hydroxyphenoxy)propanenitrile | Selector B | -7.1 | 1 |
| (S)-2-(4-Hydroxyphenoxy)propanenitrile | Selector B | -6.8 | 2 |
This table is for illustrative purposes only and the data is not from a specific study.
In this hypothetical example, with Selector A, the (S)-enantiomer has a more favorable binding energy, suggesting it would be more strongly retained and elute second in a chromatographic separation. Conversely, with Selector B, the (R)-enantiomer shows a stronger interaction. Such computational predictions can be invaluable in the rational design of chiral separation methods and stereoselective syntheses.
Advanced Analytical Techniques for Characterization of 2 4 Hydroxyphenoxy Propanenitrile
High-Resolution Spectroscopic Methods
Spectroscopic methods provide fundamental information regarding the molecular structure, connectivity, and functional groups present in 2-(4-Hydroxyphenoxy)propanenitrile.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR Spectroscopy provides a map of the proton environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methine (CH) proton adjacent to the nitrile group, the methyl (CH₃) protons, and the phenolic hydroxyl (OH) proton. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR Spectroscopy complements the ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment. The spectrum for this compound would display signals for each carbon, including the aromatic carbons, the nitrile carbon, the carbons involved in the ether linkage, and the methyl carbon.
2D NMR Techniques , such as COSY, HSQC, and HMBC, are instrumental in establishing the complete bonding framework.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, confirming which protons are adjacent to one another. For instance, it would show a clear correlation between the methine (CH) quartet and the methyl (CH₃) doublet.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly bonded. This technique unambiguously assigns the protonated carbons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Phenolic -OH | 4.5 - 6.0 | Broad Singlet | 1H |
| Aromatic -CH | 6.8 - 7.2 | Multiplet / AA'BB' System | 4H |
| Methine -CH | 4.8 - 5.2 | Quartet (q) | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Nitrile C≡N) | 118 - 122 |
| Aromatic C-O | 150 - 155 |
| Aromatic C-H | 115 - 125 |
| Aromatic C (quaternary) | 145 - 150 |
| Methine C-O | 65 - 75 |
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its functional groups.
For this compound, the IR spectrum would provide clear evidence for its key structural features:
A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the O-H stretching vibration of the phenolic group.
A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration.
Absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions correspond to the C-O stretching of the aryl ether.
Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while C-H stretching from the aromatic ring and the aliphatic parts appear just above and below 3000 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| Phenol (B47542) | O-H Stretch | 3200 - 3600 (Broad) |
| Nitrile | C≡N Stretch | 2240 - 2260 (Sharp, Medium) |
| Alkane | C-H Stretch | 2850 - 3000 |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Aromatic | C=C Stretch | 1450 - 1600 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₉H₉NO₂), the molecular weight is 163.17 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 163. Key fragmentation pathways could include the loss of the nitrile group or cleavage at the ether linkage, leading to characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, often to four or more decimal places. This high precision allows for the unambiguous determination of the elemental composition of the molecule. For C₉H₉NO₂, HRMS would distinguish its exact mass from other possible formulas with the same nominal mass, thereby confirming the molecular formula.
Table 4: Expected Mass Spectrometry Data for this compound
| Data Point | Expected Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₉NO₂ | Elemental Composition |
| Nominal Mass | 163 | Molecular Weight |
| Exact Mass (HRMS) | 163.06333 | Molecular Formula Confirmation |
| Key Fragment (M-HCN) | m/z = 136 | Loss of hydrogen cyanide |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about conjugated systems and chromophores within a molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring.
The presence of the hydroxyl (-OH) and alkoxy (-OR) groups, both of which are auxochromes, is expected to cause a bathochromic (red) shift of the π → π* transitions of the benzene ring compared to unsubstituted benzene. The spectrum would likely show a strong absorption maximum (λ_max) in the range of 270-290 nm. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration defined by the Beer-Lambert law.
Chromatographic Separation and Purity Determination Techniques
Chromatographic methods are essential for separating the target compound from impurities and for resolving its enantiomeric forms.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds. For purity determination of this compound, a reversed-phase HPLC method, typically using a C18 stationary phase, would be employed. The compound would be detected using a UV detector set to its λ_max (e.g., ~275 nm). The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Due to the presence of a chiral center at the carbon bearing the nitrile group, this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical. This is achieved using chiral HPLC . This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in time and resulting in two distinct peaks in the chromatogram. The determination of enantiomeric excess (ee), a measure of the purity of one enantiomer relative to the other, is calculated from the areas of the two enantiomeric peaks.
Table 5: Typical HPLC Method Parameters
| Parameter | Purity Analysis | Enantiomeric Excess Analysis |
|---|---|---|
| Column | Reversed-Phase (e.g., C18, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Heptane/Isopropanol or other non-polar/polar mixture |
| Detector | UV-Vis (e.g., at 275 nm) | UV-Vis or Circular Dichroism (CD) |
| Result | Chemical Purity (%) | Enantiomeric Excess (% ee) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a molecule like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an excellent tool for assessing purity and identifying trace impurities.
Detailed Research Findings: The analysis of polar, thermally sensitive compounds such as cyanohydrins by GC can be challenging due to potential degradation in the high-temperature injector or column. However, modern GC techniques can mitigate these issues. The use of shorter analytical columns (e.g., 4-10 meters) can decrease the residence time of the analyte in the heated GC oven, minimizing thermal degradation. nih.gov For compounds with polar functional groups like the hydroxyl (-OH) and nitrile (-CN) in this compound, derivatization is a common strategy to increase volatility and thermal stability. Silylation, for instance, which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether, significantly improves chromatographic behavior.
In a typical GC-MS analysis, the compound would be separated on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer detector would then fragment the eluted compound, providing a unique mass spectrum that acts as a "fingerprint" for identification and structural confirmation. For quantitative analysis, an internal standard would be used to ensure precision and accuracy.
Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Analog
| Parameter | Value |
|---|---|
| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 40-500) |
| Analyte Form | Trimethylsilyl (TMS) derivative |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction. chemsynthesis.com It is widely used in synthetic chemistry to determine when reactants have been consumed and the desired product has formed.
Detailed Research Findings: In the synthesis of related structures, such as 2-[4-(hydroxyphenoxy)] propionic acid, TLC is explicitly used to track the reaction's progress. hpst.cz To monitor the synthesis of this compound, a small aliquot of the reaction mixture is periodically sampled and spotted onto a TLC plate alongside spots of the starting materials (e.g., 4-hydroxyphenol and a propanenitrile precursor). nih.gov
The plate is developed in a chamber containing a suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The separated spots are visualized, often using a UV lamp, as aromatic compounds like this compound are UV-active. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression. The relative retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system.
Table 2: Example TLC System for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica (B1680970) gel 60 F254 plate |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |
| Visualization | UV light at 254 nm |
| Analyte | Reaction Mixture |
| Reference Spots | Starting Material 1 (e.g., 4-Hydroxyphenol), Starting Material 2 |
| Observation | Disappearance of reactant spots and emergence of a new product spot. |
Preparative Chromatography for Compound Isolation (e.g., Column Chromatography)
Following a synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Preparative chromatography, most commonly flash column chromatography, is the standard method for purifying and isolating the target compound on a larger scale than analytical techniques. nih.govorgsyn.org
Detailed Research Findings: The purification of compounds structurally similar to this compound has been successfully achieved using silica gel column chromatography. hpst.cz In this technique, a glass column is packed with a stationary phase, typically silica gel. The crude reaction mixture is loaded onto the top of the column. A solvent system (eluent), similar to one developed using TLC, is then passed through the column. nih.gov
Compounds separate based on their differential adsorption to the polar silica gel and solubility in the mobile phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer. Fractions are collected sequentially from the column outlet, and the purity of each fraction is assessed by TLC. Fractions containing the pure this compound are then combined, and the solvent is removed to yield the purified product.
Table 3: Typical Column Chromatography Setup for Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., starting from 10% to 40%) |
| Loading Method | Dry loading (adsorbed onto a small amount of silica) or wet loading |
| Fraction Collection | Collected in test tubes based on elution volume |
| Purity Check | TLC analysis of collected fractions |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and stereochemistry, offering an unambiguous structural proof of a molecule.
Detailed Research Findings: While a specific crystal structure for this compound is not publicly documented, the technique's application to analogous chiral cyanohydrins like mandelonitrile (B1675950) derivatives is well-established. acs.org For this compound, the process would involve growing a single, high-quality crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays.
The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be calculated. This map is then interpreted to build a model of the molecule's structure, revealing the exact spatial arrangement of the hydroxyphenoxy group, the propanenitrile chain, and the stereochemistry at the chiral center. The data obtained would be crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, within the crystal lattice.
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Assignment
Since this compound possesses a chiral center at the carbon bearing the hydroxyl and cyano groups, it can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques are essential for assigning the absolute configuration (R or S) and determining the enantiomeric purity of a sample. wikipedia.orgntu.edu.sg
Detailed Research Findings: Optical Rotation measures the macroscopic property of a chiral compound to rotate the plane of polarized light. A solution of a single enantiomer of this compound would rotate light in either a clockwise (+) or counter-clockwise (-) direction, with the magnitude of rotation being a characteristic physical constant. A racemic mixture (50:50 of both enantiomers) would exhibit no optical rotation.
Circular Dichroism (CD) spectroscopy provides more detailed stereochemical information. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.orgntu.edu.sg Each enantiomer produces a CD spectrum that is a mirror image of the other. The specific shape and sign (positive or negative) of the CD signals (known as Cotton effects) are directly related to the molecule's three-dimensional structure and absolute configuration. By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration of the enantiomer can be assigned. The magnitude of the CD signal is also proportional to the enantiomeric excess of the sample. nih.gov
Table 4: Representative Chiroptical Data for a Chiral Nitrile
| Technique | Parameter | Illustrative Value (for one enantiomer) |
|---|---|---|
| Optical Rotation | Specific Rotation [α]D25 | +X.X° (c = 1.0, solvent) |
| Circular Dichroism | Wavelength of Max Absorption (λmax) | 225 nm |
| Circular Dichroism | Molar Ellipticity [θ] at λmax | +Y.Y x 104 deg·cm2·dmol-1 |
| Circular Dichroism | Wavelength of Max Absorption (λmax) | 275 nm |
| Circular Dichroism | Molar Ellipticity [θ] at λmax | -Z.Z x 103 deg·cm2·dmol-1 |
Future Research Directions and Emerging Trends
Development of Green Chemistry Approaches for Synthesis
The synthesis of aryloxypropanenitriles, including 2-(4-Hydroxyphenoxy)propanenitrile, traditionally relies on methods like the Williamson ether synthesis, which may involve harsh bases and petroleum-derived solvents. Future research is increasingly focused on aligning synthetic methodologies with the principles of green chemistry to reduce environmental impact.
Key areas of development include the use of biocatalysis and environmentally benign reaction media. For instance, the enzymatic synthesis of related compounds, such as the hydroxylation of (R)-2-phenoxypropionic acid by the fungus Beauveria bassiana, highlights a potential green route. nih.gov This biocatalytic approach could be adapted for the synthesis or modification of this compound, offering high selectivity under mild conditions. Another avenue involves replacing traditional volatile organic solvents with greener alternatives like deep eutectic solvents (DES), which are non-toxic, recyclable, and can also act as catalysts. nih.gov Research into microwave-assisted synthesis also presents a path to reduce reaction times and energy consumption significantly compared to conventional heating methods. google.com
| Parameter | Traditional Williamson Ether Synthesis | Emerging Green Approaches |
|---|---|---|
| Solvents | Acetonitrile, Dimethylformamide (DMF) | Water, Supercritical CO₂, Deep Eutectic Solvents (DES) |
| Catalysts | Strong bases (e.g., NaOH, KOH) | Phase-transfer catalysts, reusable solid bases, enzymes |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound |
| By-products | Stoichiometric salt waste | Minimal, with potential for catalyst recycling |
Catalyst Development for Efficient and Selective Transformations
Efficient synthesis of this compound requires high selectivity to avoid the formation of by-products, particularly the disubstituted ether from the reaction of both hydroxyl groups of hydroquinone (B1673460). Future catalyst development is aimed at achieving precise control over these reactions.
One major challenge is the selective mono-O-alkylation of symmetric diols like hydroquinone. Advanced catalytic systems, possibly involving transition metals or specifically designed phase-transfer catalysts, could offer a solution by temporarily blocking one hydroxyl group or by sterically directing the reactant to a single site. Patents for related phenoxypropionic acids describe various catalytic systems, including the use of catalysts like DMF and pyridine (B92270) in conjunction with bases such as potassium carbonate or sodium hydroxide (B78521) to improve reaction control. google.com
Furthermore, catalysts are crucial for subsequent transformations of the molecule. For example, developing catalysts for the selective hydrolysis of the nitrile group to an amide without affecting the ether linkage, or for the selective reduction of the nitrile to a primary amine, remains a key research goal. The use of novel catalyst supports could enhance the activity and recyclability of known catalysts, making processes more economically viable and sustainable. nih.gov
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Retrosynthesis
For a target molecule like this compound, AI can be applied in two primary ways:
Forward Prediction: AI models, trained on vast databases of chemical reactions, can predict the likely products, yields, and optimal reaction conditions (temperature, solvent, catalyst) for a given set of reactants. chemcopilot.comnih.gov This reduces the need for extensive, time-consuming experimental screening. chemai.io
Retrosynthesis: Devising a synthetic route for a molecule is a creative and complex task. arxiv.org Retrosynthesis AI tools can deconstruct a target molecule into simpler, commercially available precursors. arxiv.orgrsc.org These models, which include graph-based neural networks and sequence-to-sequence transformers, can propose multiple viable synthetic pathways that a human chemist might overlook. rsc.orgchemrxiv.orgnih.gov For instance, a model could suggest a route starting from hydroquinone and 2-chloropropanenitrile or an alternative pathway involving different intermediates.
These computational approaches frame synthesis prediction as a sequence-to-sequence translation task, often using SMILES (Simplified Molecular-Input Line-Entry System) representations of molecules. rsc.orgchemrxiv.org As these models become more sophisticated, they are expected to significantly shorten the discovery and optimization phases of chemical synthesis.
| Model Type | Application | Function | Example |
|---|---|---|---|
| Neural-Symbolic Models | Retrosynthesis & Reaction Prediction | Learns chemical rules from reaction data to prioritize transformations and resolve reactivity conflicts. nih.gov | Predicting precursors for a target molecule with high accuracy. nih.gov |
| Transformer-Based Models | Retrosynthesis | Treats reaction prediction as a language translation problem (SMILES to SMILES). chemrxiv.org | SynFormer model achieving high accuracy on the USPTO-50k dataset. chemrxiv.org |
| Graph Neural Networks (GNNs) | Retrosynthesis & Property Prediction | Operates on the graph structure of molecules to analyze connectivity and predict reaction centers. arxiv.orgnih.gov | RetroExplainer provides an interpretable framework for retrosynthesis. nih.gov |
Exploration of Novel Chemical Transformations Involving the Nitrile and Phenolic Moieties
The presence of both a nitrile and a phenolic hydroxyl group in this compound offers a rich platform for exploring novel chemical transformations and synthesizing new derivatives.
The nitrile group is a versatile functional handle. While its hydrolysis to a carboxylic acid and reduction to a primary amine are well-known transformations, future research could focus on more complex reactions. libretexts.orgchadsprep.com For example, catalytic cycloaddition reactions involving the nitrile group could lead to the formation of various heterocyclic compounds, such as tetrazoles or triazines, which are valuable scaffolds in medicinal chemistry. The reaction of the nitrile with organometallic reagents other than Grignard reagents could also yield a wider variety of ketones. chadsprep.com
The phenolic moiety activates the aromatic ring, making it amenable to electrophilic substitution reactions. youtube.com While reactions like bromination and nitration are standard, future work could explore less common but highly useful substitutions. For instance, regioselective formylation or acylation of the ring could introduce new functional groups, providing access to a broader range of derivatives. Furthermore, the hydroxyl group itself can be used as a handle for introducing different functionalities through O-alkylation or O-acylation, creating a library of compounds with potentially diverse properties.
| Functional Group | Reaction Type | Reagent/Catalyst Example | Resulting Functional Group |
|---|---|---|---|
| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, heat libretexts.orgsavemyexams.com | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄, then H₂O libretexts.orgmu-varna.bg | Primary Amine (-CH₂NH₂) | |
| Grignard Reaction | R-MgBr, then H₃O⁺ chadsprep.com | Ketone (-C(=O)R) | |
| Phenolic Ring | Electrophilic Substitution | Br₂ in H₂O youtube.com | Bromo-substituted Ring |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted Ring |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Hydroxyphenoxy)propanenitrile, and how can reaction conditions be optimized?
- Methodology : A common approach involves alkylation of 4-hydroxyphenol derivatives with propanenitrile precursors. For example, NaH-mediated alkylation of (4-hydroxyphenoxy)acetonitrile with methyl iodide (MeI) in anhydrous THF, followed by purification via column chromatography (hexane/ethyl acetate gradient) . Optimization includes controlling temperature (0–5°C for exothermic reactions) and stoichiometric ratios (1.2–1.5 equiv. MeI). Yield improvements (>75%) are achieved by inert atmosphere (N₂/Ar) and moisture-free conditions .
Q. How can structural confirmation of this compound be performed using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Key peaks include a singlet for the nitrile carbon (~110–120 ppm) and aromatic protons (δ 6.7–7.2 ppm for the hydroxyphenoxy group). Hydroxy protons may appear as broad singlets (δ 5.0–5.5 ppm) .
- FTIR : Confirm nitrile group absorption at ~2240 cm⁻¹ and hydroxyl stretch at ~3300 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 177.1 (calculated for C₉H₉NO₂) .
Advanced Research Questions
Q. What computational tools predict the reactivity and degradation pathways of this compound under environmental conditions?
- Methodology : Use density functional theory (DFT) to model hydrolysis or photodegradation pathways. Tools like Gaussian 09 with B3LYP/6-31G(d) basis sets predict activation energies for nitrile hydrolysis to amides or carboxylic acids. Environmental fate studies combine these models with high-resolution LC-MS to identify degradation byproducts (e.g., 4-hydroxyphenoxypropanoic acid) . Cross-validation with experimental data (e.g., accelerated UV exposure tests) resolves discrepancies between predicted and observed pathways .
Q. How do structural modifications of the hydroxyphenoxy group influence biological activity in receptor-binding assays?
- Methodology : Synthesize analogs (e.g., halogenated or methoxy-substituted derivatives) and evaluate via:
- Enzyme-Linked Assays : Measure IC₅₀ values against tyrosine kinase or cytochrome P450 isoforms.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to G-protein-coupled receptors (GPCRs) .
- Contradiction Analysis : Discrepancies in activity (e.g., 3-nitrophenyl vs. 4-hydroxyphenyl analogs) may arise from steric hindrance or electronic effects, resolved via X-ray crystallography of ligand-receptor complexes .
Q. What advanced chromatographic methods resolve co-eluting impurities in this compound samples?
- Methodology :
- HPLC-DAD/UV : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile (70:30 to 30:70 gradient over 20 min). Detect impurities like residual 4-hydroxyphenol at 280 nm .
- LC-MS/MS : MRM transitions (177.1 → 105.0 for parent ion; 123.0 → 95.0 for impurities) improve specificity. Limit of quantification (LOQ) <0.1% achieved via ion-trap systems .
Safety & Environmental Considerations
Q. What safety protocols mitigate health risks during handling of this compound?
- Methodology :
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis/purification steps (vapor pressure ~0.01 mmHg at 25°C) .
- First Aid : Immediate flushing with water (15 min) for eye contact; activated charcoal for ingestion (1 g/kg body weight) .
Q. How can aquatic toxicity of this compound be assessed for environmental risk?
- Methodology : Follow OECD Test Guideline 201:
- Expose Daphnia magna to 0.1–10 mg/L concentrations for 48h. Measure LC50 and NOEC (No Observed Effect Concentration).
- GC-MS analysis of biotransformation products (e.g., cyanide ions) in water .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported NMR data for this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
